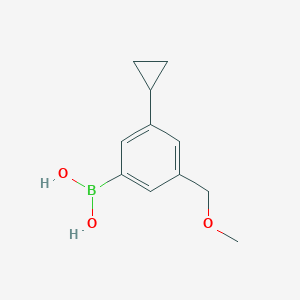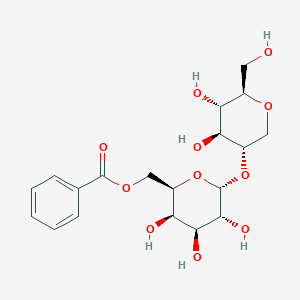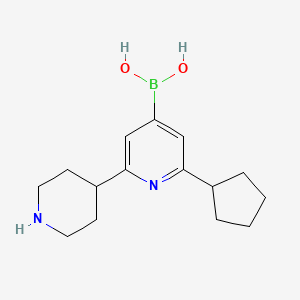
Arabelline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arabelline is a natural glycoside that can be isolated from the plant Haplophyllum suaveolens It belongs to the class of phenylpropanoids and lignans, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arabelline is primarily obtained through natural extraction from Haplophyllum suaveolens . The extraction process involves the use of solvents to isolate the compound from the plant material. Detailed synthetic routes for this compound are not widely documented, indicating that natural extraction remains the primary method of obtaining this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes. The extraction process involves the use of organic solvents and chromatographic techniques to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Arabelline undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles to introduce new functional groups into the this compound molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Aplicaciones Científicas De Investigación
Arabelline has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study the reactivity and properties of lignans and glycosides. It serves as a reference for developing new synthetic methods and understanding reaction mechanisms.
Biology: In biological research, this compound is investigated for its potential cytotoxic and antiviral activities.
Medicine: this compound’s potential therapeutic properties are being explored, particularly its antiviral and anticancer activities. It is also studied for its role in modulating biological pathways and molecular targets.
Industry: Although not widely used in industry, this compound’s unique chemical structure makes it a valuable compound for developing new materials and chemical processes.
Mecanismo De Acción
Arabelline is part of a group of lignan glycosides, which include compounds such as justicidin B, diphyllin, tuberculatin, and majidine . Compared to these similar compounds, this compound stands out due to its unique structural features and biological activities. For instance, while justicidin B and diphyllin are known for their cytotoxic properties, this compound exhibits a broader range of biological activities, including antiviral effects .
Comparación Con Compuestos Similares
- Justicidin B
- Diphyllin
- Tuberculatin
- Majidine
Arabelline’s distinct chemical structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C32H34O16 |
|---|---|
Peso molecular |
674.6 g/mol |
Nombre IUPAC |
9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C32H34O16/c1-40-18-6-13-14(7-19(18)41-2)29(15-8-42-30(39)23(15)22(13)12-3-4-17-20(5-12)46-11-45-17)48-32-28(38)26(36)25(35)21(47-32)10-44-31-27(37)24(34)16(33)9-43-31/h3-7,16,21,24-28,31-38H,8-11H2,1-2H3/t16-,21+,24-,25+,26-,27+,28+,31-,32-/m0/s1 |
Clave InChI |
FQMUJJZFGOZSSZ-CCCWDYDVSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one](/img/structure/B14086984.png)
![[3,4,5-Tris(dodecyloxy)phenyl]methanol](/img/structure/B14086988.png)
![1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086989.png)
![1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B14086992.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086993.png)

![(16-Hydroxy-2,13-dioxo-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-5-yl) acetate](/img/structure/B14087001.png)

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14087009.png)

![1-(3,4-Diethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087014.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14087016.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087033.png)
![3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14087044.png)
